molecular formula C15H10O2 B1664562 2-Methylanthraquinone CAS No. 84-54-8

2-Methylanthraquinone

Cat. No.: B1664562
CAS No.: 84-54-8
M. Wt: 222.24 g/mol
InChI Key: NJWGQARXZDRHCD-UHFFFAOYSA-N
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Description

Tectoquinone, also known as 2-methylanthraquinone, is an organic compound that belongs to the class of quinones. It is a methylated derivative of anthraquinone and is found naturally in the wood of the teak tree (Tectona grandis). This compound is known for its various biological activities, including its role as a mosquito larvicide and its potential as a therapeutic agent against COVID-19 .

Biochemical Analysis

Biochemical Properties

2-Methylanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be chlorinated to produce 1-chloro-2-methylanthraquinone and nitrated to form 1-nitro-2-methylanthraquinone. These derivatives can further interact with enzymes to produce other compounds, such as 1-amino-2-methyl derivative and anthraquinone-2-carboxylic acid . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the mitochondrial pathway . This compound also affects the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit receptor Src tyrosine kinase, which plays a role in cancer cell proliferation . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable when stored at room temperature and under normal conditions . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can undergo hydroxylation, oxidation, methylation, deglycosylation, and esterification . These metabolic processes are facilitated by various enzymes and cofactors, which help in the conversion of the compound into different metabolites. These pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It can be found in various cellular compartments, including the nucleus, cytoplasm, extracellular matrix, plasma membrane, mitochondrion, lysosome, and cytoskeleton . These localizations are influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tectoquinone can be synthesized through the reaction of phthalic anhydride and toluene. This reaction involves the formation of an intermediate, which is then oxidized to produce tectoquinone . The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, tectoquinone is often isolated and purified using high-speed countercurrent chromatography (HSCCC). This method allows for the separation of tectoquinone from other bioactive components in the crude extract of plants such as Rubia cordifolia .

Chemical Reactions Analysis

Types of Reactions

Tectoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Chlorine and nitric acid are used for chlorination and nitration reactions, respectively.

Major Products Formed

Properties

IUPAC Name

2-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWGQARXZDRHCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041439
Record name 2-Methylanthraquinone
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Molecular Weight

222.24 g/mol
Source PubChem
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CAS No.

84-54-8
Record name 2-Methylanthraquinone
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Record name 2-Methylanthraquinone
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Record name 2-Methylanthraquinone
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Record name 9,10-Anthracenedione, 2-methyl-
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Record name 2-Methylanthraquinone
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Record name 2-methylanthraquinone
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Record name 2-METHYLANTHRAQUINONE
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Synthesis routes and methods

Procedure details

A 0.5N aqueous sodium hydroxide solution was added to the oil phase obtained in Example 14, and, after 30 minutes stirring, air was blown thereinto at 70° C. for 2 hours. Then, the oil phase and the aqueous phase containing the precipitate were separated, and the aqueous phase was dried under reduced pressure to obtain 5.5 kg of 2-methylanthraquinone.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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